Enhanced Lipophilicity Confers Superior Theoretical Membrane Permeability vs. the Non-Acyl Analog
The target compound exhibits a significantly higher predicted octanol-water partition coefficient (XLogP3) compared to its non-acylated parent structure, 2-(4-methoxyphenyl)-1,3-thiazolidine, indicating enhanced lipophilicity crucial for passive membrane diffusion [1][2]. This is a class-level inference for thiazolidine acylation, which generally lowers solubility but can improve permeability, a key trade-off in central nervous system (CNS) drug discovery.
| Evidence Dimension | Octanol-water partition coefficient |
|---|---|
| Target Compound Data | XLogP3: 3.6 |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-1,3-thiazolidine (CAS 31404-08-7); XLogP3: 1.9 |
| Quantified Difference | XLogP3 increased by 1.7 units, representing an approximate 50-fold increase in the partition coefficient. |
| Conditions | Computed by the PubChem XLogP3 method, a predictive model trained on over 12,000 experimental LogP values. |
Why This Matters
For medicinal chemists optimizing CNS drug candidates, a LogP around 3 is often in the desirable range for blood-brain barrier penetration, whereas a value below 2 is usually suboptimal, making this compound a potentially superior fragment for CNS programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 86264746. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/86264746. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 98272. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/98272. View Source
